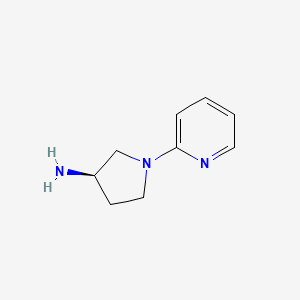

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine

Description

Contextualization within Pyrrolidine (B122466) and Pyridine (B92270) Heterocycle Chemistry

The structure of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a composite of two fundamental heterocyclic systems: pyrrolidine and pyridine. The strategic combination of these two rings, together with a defined stereocenter, places this compound at the intersection of several key areas of chemical research.

Nitrogen-containing heterocycles are ubiquitous in nature and medicine; an estimated 60% of unique small-molecule drugs contain at least one nitrogen heterocycle. When a stereocenter is introduced into these rings, as is the case with many bioactive molecules, the concept of chirality becomes paramount. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as biological receptors and enzymes. nih.govrsc.org Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. rsc.org This biological enantioselectivity has driven the demand for enantiomerically pure compounds, making asymmetric synthesis a central theme in drug discovery. nih.govrsc.org Chiral N-heterocycles are not only components of final drug products but are also pivotal as catalysts and ligands in the asymmetric synthesis of other molecules.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. nih.govrsc.org Its prevalence is attributed to several advantageous properties. The non-planar, puckered structure of the pyrrolidine ring provides a three-dimensional framework that is ideal for exploring chemical space and achieving precise spatial orientation of substituents. nih.gov This scaffold is found in numerous natural products, including alkaloids like nicotine, and is the core of the essential amino acid proline. unibo.it

The stereogenicity of the pyrrolidine ring's carbon atoms is a key feature, allowing for the creation of multiple distinct stereoisomers that can have different biological activities. nih.gov As a result, pyrrolidine derivatives are integral to a wide array of pharmaceuticals and are frequently used as chiral building blocks and organocatalysts in synthesis. unibo.itnih.govmdpi.com

| Feature | Description | Significance in Research |

|---|---|---|

| Structure | Five-membered saturated N-heterocycle | Provides a stable, non-planar core. |

| Stereochemistry | Can possess multiple chiral centers | Allows for precise 3D arrangement of functional groups, crucial for biological recognition. nih.gov |

| Bioactivity | Core of many natural products and pharmaceuticals | Serves as a "privileged scaffold" in drug discovery. rsc.org |

| Synthetic Utility | Used as a versatile building block and organocatalyst | Enables the construction of complex chiral molecules. organic-chemistry.orgresearchgate.netacs.org |

The pyridine ring is an aromatic six-membered heterocycle that is also a common feature in pharmaceuticals and functional materials. nih.gov Its nitrogen atom imparts distinct electronic properties, including a dipole moment and the ability to act as a hydrogen bond acceptor. These characteristics are crucial for molecular recognition, as the pyridine nitrogen can interact with biological targets such as proteins and nucleic acids. nih.gov

Furthermore, the pyridine moiety is an excellent ligand for coordinating with metal ions, a property leveraged in the design of metal-based catalysts and therapeutic agents. In drug design, the pyridine ring is often used as a bioisostere—a substituent that can replace another group (like a phenyl ring) to modulate properties such as solubility, metabolic stability, and target affinity without losing the desired biological activity. nih.gov

Historical Perspective of Related Chiral Amine Synthesis and Applications

The field of asymmetric synthesis, which aims to create a single enantiomer of a chiral molecule, has its roots in the early 20th century with pioneering work on catalytic asymmetric reactions. The use of chiral amines as catalysts and resolving agents was an early and significant development. Alkaloids such as the cinchona family were among the first chiral amines used to induce enantioselectivity in chemical reactions.

Over the decades, the toolbox for synthesizing chiral amines has expanded dramatically. Methods now include the resolution of racemic mixtures, the use of chiral auxiliaries, and, most powerfully, catalytic asymmetric synthesis. researchgate.net The development of transition metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as organocatalysis using chiral amine derivatives (such as those based on proline), has provided highly efficient routes to enantiomerically pure amines. These chiral amines are not only targets themselves but are indispensable as building blocks for more complex molecules and as ligands in asymmetric catalysis. unibo.it

Specific Research Interests in this compound

This compound is a chiral molecule that has garnered interest primarily as a specialized building block for the synthesis of larger, pharmacologically active compounds. Its commercial availability indicates its utility as a research chemical for drug discovery programs. fluorochem.co.ukbldpharm.com

The interest in this scaffold is exemplified by research into its constitutional isomer, 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, derivatives of which have been identified as potent antagonists for the Melanin-Concentrating Hormone Receptor-1 (MCH-R1), a target for the treatment of obesity. nih.gov This highlights the potential of the combined pyridinyl-aminopyrrolidine framework to interact with biological targets. Similarly, other chiral 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated as potent antagonists for the human chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases. nih.gov

The defining feature of this compound is the single, defined stereocenter at the third position of the pyrrolidine ring, designated as '(R)' according to the Cahn-Ingold-Prelog priority rules. This specific absolute configuration is critical, as biological systems can differentiate between (R) and (S) enantiomers. nih.gov

Research Implications:

Potential as a Chiral Building Block for Complex Architectures

The enantiomerically pure structure of this compound makes it a valuable chiral synthon for the asymmetric synthesis of more complex molecular architectures. The defined stereochemistry at the C3 position of the pyrrolidine ring is crucial for establishing stereocontrol in subsequent chemical transformations, a critical aspect in the synthesis of natural products and pharmaceuticals where biological activity is often dependent on a specific stereoisomer. researchgate.netunibo.it

The pyrrolidine ring itself is a favored scaffold in organic synthesis due to its conformational flexibility and the ability to introduce substituents at various positions. nih.gov The presence of the pyridin-2-yl group at the N1 position not only imparts specific electronic and steric properties but also offers a site for further functionalization. This combination of a chiral core and multiple reactive handles allows for the divergent synthesis of a wide array of intricate molecules.

The utility of chiral pyrrolidines as building blocks is well-documented in the synthesis of various biologically active compounds. mdpi.comorganic-chemistry.org For instance, substituted chiral pyrrolidines are integral components of many ligands and organocatalysts used to induce enantioselectivity in chemical reactions. unibo.it The specific arrangement of the amino group and the pyridine nitrogen in this compound can also facilitate intramolecular interactions that guide the stereochemical outcome of reactions, making it a powerful tool for chemists aiming to construct complex, multi-chiral center molecules with high precision.

Relevance in Exploratory Medicinal Chemistry Research (as a scaffold or lead)

In the realm of medicinal chemistry, the pyrrolidine ring is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs. researchgate.netresearchgate.net This five-membered nitrogen-containing heterocycle provides a robust framework that can be readily decorated with various functional groups to modulate pharmacological properties. nih.govnih.gov The incorporation of a pyridine ring, as seen in this compound, is a common strategy in drug design to enhance solubility, introduce hydrogen bonding capabilities, and modulate metabolic stability. frontiersin.orgnih.gov

The this compound scaffold presents several key features that make it an attractive starting point for drug discovery programs:

Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring provides access to three-dimensional chemical space, a desirable attribute for enhancing binding affinity and selectivity towards biological targets. researchgate.net

Stereospecific Interactions: The defined stereochemistry at the C3 position allows for specific and potentially stronger interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov

Hydrogen Bonding Capabilities: The primary amine at the C3 position and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition at the active sites of proteins. frontiersin.org

Versatility for Analogue Synthesis: The primary amine serves as a convenient handle for the synthesis of a library of derivatives through reactions such as amidation, sulfonylation, and reductive amination, enabling systematic exploration of structure-activity relationships (SAR). nih.gov

While specific research on the biological activities of derivatives of this compound is an emerging area, the broader class of chiral 3-aminopyrrolidines has shown significant promise. For example, derivatives of (S)-3-aminopyrrolidine have been investigated as dual inhibitors of Abl and PI3K kinases, targets of interest in cancer therapy. This highlights the potential of this scaffold to generate compounds with novel mechanisms of action.

The pyridinyl-pyrrolidine motif is also present in compounds that have been explored for various therapeutic applications. The strategic combination of these two heterocyclic rings can lead to compounds with a wide range of biological activities, from antibacterial to central nervous system agents. nih.govnih.govnih.gov The exploration of derivatives of this compound in medicinal chemistry research holds the potential to uncover new lead compounds for a variety of diseases.

Below is a table summarizing key research findings related to the broader class of chiral pyrrolidine-containing compounds, illustrating the potential of the this compound scaffold.

| Compound Class | Therapeutic Target/Application | Key Findings |

| Chiral Pyrrolidine Derivatives | Analgesic and Anti-inflammatory | Certain derivatives have shown significant in vivo analgesic and anti-inflammatory effects. |

| (S)-3-Aminopyrrolidine Derivatives | Abl and PI3K Kinase Inhibition | Identified as a promising scaffold for the development of dual kinase inhibitors for cancer therapy. |

| Pyridinyl-pyrrolidine Derivatives | Antibacterial Agents | The combination of these rings is a feature in some compounds with antibacterial activity. |

| Chiral Pyrrolidine Intermediates | Precursors for Antibiotics | Used in the stereoselective synthesis of complex antibiotics. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-pyridin-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDHXHKTNGOFPW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereocontrol

Strategies for Asymmetric Synthesis of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine

The synthesis of enantiomerically pure pyrrolidines can be broadly categorized into two main approaches: utilizing naturally occurring chiral molecules as starting materials (chiral pool synthesis) or creating the desired stereochemistry through catalytic asymmetric reactions on achiral or racemic precursors. acs.orgnih.gov Both strategies offer distinct advantages and have been successfully applied to the synthesis of complex pyrrolidine (B122466) derivatives.

The chiral pool represents a collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. Amino acids, particularly L-proline and its derivatives, are highly versatile starting materials for the synthesis of chiral pyrrolidines due to their inherent stereochemistry and functional groups that allow for extensive chemical modification. nih.govrsc.orgbohrium.com

L-proline is an ideal precursor for synthesizing (3R)-substituted pyrrolidines. rsc.org Its rigid pyrrolidine ring and defined stereochemistry at C-2 provide a robust scaffold for introducing functionality at other positions. The synthesis of the target compound from L-proline would conceptually involve several key transformations: decarboxylation or conversion of the carboxylic acid, introduction of an amine group at the C-3 position with the correct (R) configuration, and finally, N-arylation with a pyridine (B92270) moiety.

A common strategy begins with the modification of the carboxyl group. For instance, L-proline can be reduced to (S)-prolinol, which serves as a versatile intermediate for a wide array of pyrrolidine-containing drugs. nih.gov Alternatively, the carboxyl group can be removed through various decarboxylation protocols. youtube.com

The critical step is the stereoselective introduction of the amine at C-3. This can be achieved starting from trans-4-hydroxy-L-proline, another chiral pool precursor. nih.gov The hydroxyl group at C-4 can be converted into a leaving group, followed by nucleophilic substitution with an azide (B81097), which is then reduced to the amine. To obtain the desired 3-amino functionality, a similar strategy can be applied to a 3-hydroxyproline (B1217163) precursor. The stereochemistry can be controlled through inversion chemistry, such as the Mitsunobu reaction, or by selecting the appropriate starting diastereomer of a protected 3-hydroxy-4-aminopyrrolidine derivative.

The final step involves the N-arylation to introduce the pyridin-2-yl group. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction with 2-fluoropyridine (B1216828) or a palladium-catalyzed Buchwald-Hartwig amination with 2-chloropyridine (B119429) or 2-bromopyridine (B144113).

Table 1: Key Transformations in L-Proline Derivatization

| Transformation | Reagents and Conditions | Purpose |

|---|---|---|

| Reduction of Carboxylic Acid | LiAlH4 or LiBH4 in THF | Forms (S)-prolinol intermediate |

| Hydroxyl to Azide Conversion (Mitsunobu) | Di-isopropyl azodicarboxylate (DIAD), PPh3, HN3 | Stereoinvertive introduction of an azide group |

| Azide Reduction | H2, Pd/C or LiAlH4 | Formation of the primary amine |

| N-Arylation (Buchwald-Hartwig) | 2-Bromopyridine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Introduction of the pyridin-2-yl group |

Beyond L-proline, other chiral molecules can serve as scaffolds for the synthesis of this compound. Carbohydrates, such as D-mannitol, can be converted into chiral imines that serve as precursors for pyrrolidine synthesis. beilstein-journals.orgnih.gov For example, chiral homoallylic amines derived from (R)-glyceraldehyde can undergo a hydrozirconation/iodination sequence to form enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.org

Another powerful approach involves starting with a molecule that already contains a significant portion of the desired core structure. L-pyroglutamic acid, a derivative of glutamic acid, is a common starting material for 2,5-disubstituted pyrrolidines. acs.org To synthesize a 3-substituted pyrrolidine, a multi-step sequence involving ring-opening, functionalization, and re-cyclization might be employed, carefully controlling the stereochemistry at each step.

The key to these transformations is the use of stereospecific reactions that transfer the chirality of the starting material to the final product. This can involve SN2 reactions that proceed with inversion of configuration or diastereoselective additions to chiral intermediates. acs.org For instance, the diastereoselective Mannich reaction followed by an iodocyclization can forge the pyrrolidine ring in a stereoselective manner. nih.gov

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral starting materials with high enantioselectivity. nih.govmdpi.commdpi.com This approach is often more flexible and can provide access to both enantiomers of a target molecule by simply changing the chirality of the catalyst.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. nih.govnih.gov Chiral pyrrolidines themselves, particularly derivatives of proline, are among the most successful classes of organocatalysts. nih.govunibo.itmdpi.com These catalysts can also be used to synthesize other chiral pyrrolidines.

A prominent organocatalytic method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. nih.govmdpi.com This reaction involves the combination of a three-atom component (like an azomethine ylide) and a two-atom component (an alkene). Chiral amine catalysts can control the facial selectivity of the addition, leading to highly enantioenriched pyrrolidine products.

The asymmetric Michael addition is another cornerstone of organocatalysis that can be applied to pyrrolidine synthesis. beilstein-journals.orgnih.govscilit.com For example, the Michael addition of an aldehyde or ketone to a nitro-olefin, catalyzed by a chiral pyrrolidine derivative like a diarylprolinol silyl (B83357) ether, can generate an intermediate that can be subsequently cyclized to form a substituted pyrrolidine. beilstein-journals.org The stereochemistry of the newly formed centers is dictated by the chiral catalyst.

Table 2: Representative Organocatalytic Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst Example | Substrates | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral Amine / Squaramide | Azomethine ylide + Alkene | Direct formation of pyrrolidine ring with high stereocontrol. nih.gov |

| Michael Addition | Diarylprolinol silyl ether | Aldehyde + Nitroalkene | Forms a γ-nitro aldehyde intermediate, which can be reductively cyclized. beilstein-journals.orgnih.gov |

| Mannich Reaction | Proline | Ketone + Aldehyde + Amine | Creates a β-amino ketone, a precursor for further elaboration into a pyrrolidine. |

Transition metal catalysis offers a vast toolbox for the asymmetric synthesis of heterocycles. researchgate.netrsc.org Methods such as asymmetric hydrogenation and various cycloaddition reactions are highly efficient and selective.

Asymmetric hydrogenation is a powerful technique for setting stereocenters. acs.orgnih.gov A prochiral pyrrole (B145914) or 3-pyrroline (B95000) derivative can be hydrogenated using a chiral transition metal complex (e.g., containing Rhodium, Ruthenium, or Iridium with a chiral phosphine (B1218219) ligand) to yield a chiral pyrrolidine with high enantiomeric excess. acs.orgnih.gov For the synthesis of this compound, this could involve the hydrogenation of a 1-(pyridin-2-yl)-Δ3-pyrrolin-3-amine precursor.

Transition metal-catalyzed cycloaddition reactions are also highly effective for building the pyrrolidine core. The palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an imine is a well-established method for synthesizing methylene-pyrrolidines, which can be further functionalized. nih.gov Chiral ligands on the palladium catalyst control the enantioselectivity of the cycloaddition. Similarly, iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] cycloaddition provides a route to functionalized pyrrolidines. acs.org Rhodium-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with other unsaturated partners can also construct fused pyrrolidine systems. rsc.org

Table 3: Transition Metal-Catalyzed Methods for Pyrrolidine Synthesis

| Method | Metal/Ligand System | Substrates | Product Type |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Phosphine | Substituted Pyrrole or Pyrroline (B1223166) | Chiral Pyrrolidine nih.gov |

| [3+2] Cycloaddition | Pd(dba)2 / Chiral Ligand | Trimethylenemethane (TMM) + Imine | Methylene-pyrrolidine nih.gov |

| [3+2] Cycloaddition | Iridium Complex | N-(trimethylsilyl)methyl amide + Alkene | Substituted Pyrrolidine acs.org |

| [2+2+2] Cycloaddition | Rhodium Complex | N-linked 1,6-diyne + Alkyne | Fused Pyrrolidine rsc.org |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Transition Metal-Catalyzed Asymmetric Hydrogenation and Cycloadditions

Palladium-Catalyzed Reactions for Pyrrolidine Scaffolds

Palladium catalysis is a cornerstone in the synthesis of N-aryl pyrrolidines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming the crucial C-N bond between the pyrrolidine nitrogen and an aryl halide, such as 2-chloropyridine or 2-bromopyridine. wikipedia.orglibretexts.org This reaction is valued for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. libretexts.orgyoutube.com The choice of phosphine ligands, such as bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos), is critical for enhancing reaction efficiency and stability of the catalytic intermediates. youtube.com

Beyond N-arylation, palladium-catalyzed reactions are instrumental in forming the pyrrolidine ring itself. One such method is the carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the trans-2,3- and cis-2,5-disubstituted products. nih.govnih.gov Another approach involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which effectively constructs the five-membered ring. nih.gov Furthermore, a palladium-catalyzed hydroarylation process acting on pyrrolines can produce 3-aryl pyrrolidines, showcasing the versatility of palladium in modifying the pyrrolidine core. researchgate.netnih.gov

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Cross-coupling of an amine with an aryl halide to form a C-N bond. | Wide scope, functional group tolerance, use of specialized phosphine ligands. | wikipedia.orglibretexts.orgyoutube.com |

| Alkene Carboamination | Cyclization of γ-aminoalkenes with vinyl halides. | High diastereoselectivity for substituted pyrrolidines. | nih.govnih.gov |

| [3+2] Cycloaddition | Reaction of a trimethylenemethane (TMM) precursor with an imine. | Efficient construction of the five-membered ring system. | nih.gov |

| Pyrroline Hydroarylation | Addition of an aryl group and hydrogen across the double bond of a pyrroline. | Direct functionalization to form 3-aryl pyrrolidines. | researchgate.netnih.gov |

Copper(I)-Catalyzed Asymmetric Cycloaddition

Copper(I) catalysts have emerged as powerful tools for the asymmetric synthesis of chiral pyrrolidines. A prominent strategy is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. researchgate.net This method allows for the construction of highly substituted chiral pyrrolidines with excellent control over regio-, diastereo-, and enantioselectivity. researchgate.netacs.org The reaction's success often hinges on the design of the chiral ligand, which coordinates to the copper center and orchestrates the stereochemical outcome of the cycloaddition. For instance, reactions using specific P,N-ligands have demonstrated the ability to control regioselectivity in the cycloaddition of α-substituted iminoesters. acs.org This methodology is effective for creating multiple stereogenic centers, including challenging quaternary stereocenters, in a single step. acs.orgbohrium.com

Gold-Catalyzed Tandem Reactions

Gold catalysis offers unique pathways for synthesizing enantioenriched pyrrolidines through tandem or cascade reactions. nih.govacs.org These reactions leverage the ability of gold catalysts to activate alkynes and allenes toward nucleophilic attack. One notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which provides access to various pyrrolidines in high yields and enantioselectivities. nih.govacs.org Another powerful approach is the Au-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation sequence, which enables the rapid assembly of complex pyrrolidine derivatives bearing tetrasubstituted carbon stereocenters. acs.orgnih.gov These tandem processes are highly atom-economical and can generate significant molecular complexity from relatively simple starting materials.

Chemo- and Diastereoselective Synthesis Routes

Achieving chemo- and diastereoselectivity is paramount in the synthesis of complex molecules like this compound. Chemoselectivity is critical when multiple reactive sites are present, such as the two nitrogen atoms in the target molecule. Diastereoselectivity is crucial when creating multiple stereocenters.

Transition metal-catalyzed reactions often exhibit high levels of inherent selectivity. For example, palladium-catalyzed carboamination reactions can proceed with high diastereoselectivity, favoring the formation of specific isomers like trans-2,3-disubstituted pyrrolidines. nih.gov Similarly, copper-catalyzed 1,3-dipolar cycloadditions can deliver products with high diastereo- and enantioselectivity (up to >20:1 dr and >99% ee). acs.org The choice of catalyst, ligand, and reaction conditions are the primary levers for controlling these outcomes. In copper-promoted intramolecular carboamination, high diastereoselectivity has been observed in the synthesis of 2,5-disubstituted pyrrolidines, where the cis isomer is predominantly formed. nih.gov

Multistep Synthesis Pathways and Intermediate Derivatization for Research

The construction of this compound for research purposes involves carefully planned multistep pathways that begin with the generation of a chiral building block and culminate in the regioselective introduction of the pyridine ring.

Preparation and Isolation of Key Chiral Precursors

The synthesis of the target compound begins with the acquisition of a suitable chiral precursor that establishes the (R) stereochemistry at the C3 position of the pyrrolidine ring. Chiral pyrrolidines are often synthesized from the chiral pool, utilizing readily available starting materials like amino acids or tartaric acid. mdpi.com For example, organocatalysts based on the pyrrolidine scaffold have been synthesized starting from L- or D-tartaric acid. mdpi.com

A common and direct precursor is (R)-3-aminopyrrolidine or, more frequently, its N-protected form, such as (3R)-N-Boc-pyrrolidin-3-amine. Protecting the more nucleophilic 3-amino group with a group like tert-butoxycarbonyl (Boc) is a key strategic step. This protection serves two purposes: it facilitates handling and purification of the intermediate and, more importantly, it ensures that the subsequent N-arylation reaction occurs at the desired pyrrolidine nitrogen (N1).

Regioselective Introduction of the Pyridin-2-yl Moiety

The final key transformation is the regioselective introduction of the pyridin-2-yl group onto the pyrrolidine nitrogen. With the 3-amino group masked by a protecting group, the secondary amine of the pyrrolidine ring is the only site available for arylation. The Buchwald-Hartwig amination is the method of choice for this step. acsgcipr.org The reaction couples the protected chiral precursor, (3R)-N-Boc-pyrrolidin-3-amine, with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

| Step | Description | Typical Reagents/Method | Purpose |

|---|---|---|---|

| 1. Precursor Synthesis | Generation of a chiral 3-aminopyrrolidine (B1265635) derivative. | From chiral pool (e.g., tartaric acid); asymmetric synthesis. | Establishes the (R) stereocenter. |

| 2. Protection | Protection of the 3-amino group. | Di-tert-butyl dicarbonate (B1257347) (Boc2O). | Ensures regioselectivity in the next step. |

| 3. N-Arylation | Coupling of the pyrrolidine with a 2-halopyridine. | Buchwald-Hartwig Amination (Pd catalyst, phosphine ligand, base). | Regioselectively introduces the pyridin-2-yl moiety at N1. |

| 4. Deprotection | Removal of the protecting group from the 3-amino group. | Acidic conditions (e.g., TFA, HCl). | Yields the final target compound. |

Following the successful coupling, the final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to liberate the primary amine at the C3 position and yield the final product, this compound.

Functionalization of the Pyrrolidine Nitrogen and Amine Group

The this compound scaffold possesses two primary sites for chemical modification: the secondary amine on the pyrrolidine ring and the primary amine at the 3-position. Selective functionalization of these sites is crucial for developing analogues with tailored biological activities.

The primary amine group is typically more nucleophilic and less sterically hindered than the pyrrolidine nitrogen, allowing for selective reactions under controlled conditions. Acylation, for instance, can be directed to the primary amine. Standard amide coupling reagents can be employed to introduce a wide array of substituents. For example, reaction with carboxylic acids in the presence of coupling agents like HATU or BOP can yield the corresponding amides. Similarly, treatment with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base, leads to the formation of N-acylated products.

Alkylation of the primary amine can also be achieved, though it may be more challenging to control selectivity and avoid over-alkylation. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120), is a common method to introduce alkyl groups.

Functionalization of the pyrrolidine nitrogen, which is part of an N-aryl system, is generally more challenging due to the reduced nucleophilicity caused by the electron-withdrawing effect of the pyridine ring. However, under more forcing conditions or with highly reactive electrophiles, modification at this site is possible.

Optimization of Reaction Conditions for Research-Scale Synthesis

The efficient synthesis of this compound with high enantiopurity on a research scale necessitates careful optimization of various reaction parameters.

Solvent Effects and Temperature Control in Asymmetric Steps

In asymmetric syntheses, the choice of solvent can significantly influence both the reaction rate and the stereochemical outcome. For reactions involving chiral catalysts or auxiliaries, solvent polarity and coordinating ability can affect the conformation of the transition state, thereby impacting enantioselectivity. For instance, in asymmetric hydrogenations or cyclization reactions to form the chiral pyrrolidine ring, non-polar aprotic solvents like toluene (B28343) or dichloromethane (B109758) may be favored to minimize interference with the catalyst-substrate complex. In contrast, polar aprotic solvents such as THF or acetonitrile (B52724) might be suitable for other types of transformations.

Temperature is another critical parameter for controlling enantioselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this often comes at the cost of a slower reaction rate. Therefore, an optimal temperature must be determined that balances reaction time with the desired level of stereocontrol.

Table 1: Illustrative Solvent Effects on Enantioselectivity in a Hypothetical Asymmetric Reaction

| Solvent | Dielectric Constant (20°C) | Enantiomeric Excess (ee) (%) |

| Toluene | 2.4 | 95 |

| Dichloromethane | 9.1 | 92 |

| Tetrahydrofuran (THF) | 7.6 | 85 |

| Acetonitrile | 37.5 | 78 |

| Methanol (B129727) | 32.7 | 65 |

Note: Data is hypothetical and for illustrative purposes only.

Catalyst and Ligand Design for Enantioselectivity

The development of chiral catalysts and ligands is at the heart of modern asymmetric synthesis. For the preparation of this compound, transition metal-catalyzed reactions are often employed. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline or a ketone, can be achieved using rhodium or ruthenium catalysts complexed with chiral phosphine ligands (e.g., BINAP, DuPhos). The steric and electronic properties of the ligand are crucial in creating a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate.

Palladium-catalyzed asymmetric allylic alkylation is another powerful method for constructing chiral centers. In the synthesis of pyrrolidine derivatives, this can involve the intramolecular cyclization of an allylic substrate bearing a nucleophilic nitrogen. The enantioselectivity is controlled by the chiral ligand, often a phosphinooxazoline (PHOX) or a ferrocenyl-based ligand, which influences which terminus of the palladium-allyl intermediate is attacked.

The design of these catalysts and ligands is an active area of research, with efforts focused on creating more active, selective, and robust systems that can operate under mild conditions with low catalyst loadings.

Advanced Purification Techniques for High Enantiopurity

Achieving high levels of enantiopurity often requires a combination of a highly enantioselective synthesis followed by effective purification techniques to remove the minor enantiomer. For this compound, several methods can be employed.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers can be resolved based on their differential interactions with the CSP. This method can provide enantiomers with very high purity (>99% ee), but it can be costly and time-consuming for large-scale preparations.

Diastereomeric salt crystallization is a classical and often effective method for resolving racemates. This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. The efficiency of this method depends on the formation of well-defined crystalline salts and a significant difference in solubility between the diastereomers.

Table 2: Comparison of Purification Techniques for Enantiomeric Enrichment

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to a wide range of compounds | Expensive, limited scalability |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities | Cost-effective for large scale, well-established | Success is not guaranteed, can be labor-intensive |

Green Chemistry Considerations in Synthetic Route Development

In modern pharmaceutical and chemical research, the principles of green chemistry are increasingly important in the design of synthetic routes. The goal is to develop processes that are more environmentally friendly, safer, and more efficient.

For the synthesis of this compound, several green chemistry principles can be applied. Atom economy is a key consideration, and synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. Catalytic reactions, particularly those that operate at low loadings and can be recycled, are highly desirable as they reduce waste compared to stoichiometric reagents.

The use of safer solvents is another important aspect. Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or supercritical fluids. Solvent-free reactions, where possible, represent an ideal scenario.

Energy efficiency can be improved by designing reactions that proceed at ambient temperature and pressure, reducing the energy consumption associated with heating or cooling. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly reducing reaction times.

Furthermore, the development of synthetic routes that start from renewable feedstocks is a long-term goal of green chemistry. While likely not yet a common practice for this specific compound, research into biomass-derived starting materials is an ongoing effort in the broader chemical industry. By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Studies for Research Compounds

Functional Group Transformations of the Pyrrolidin-3-amine Moiety

The primary amine of the pyrrolidin-3-amine moiety is a versatile functional group that serves as a key handle for derivatization. Its nucleophilic character allows it to readily participate in a variety of bond-forming reactions.

The nucleophilic primary amine of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine can be readily functionalized through reactions with various electrophiles.

Acylation and Sulfonylation: The reaction of the amine with acyl chlorides or acid anhydrides results in the formation of stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (HCl). These transformations are fundamental in medicinal chemistry for modifying the polarity, hydrogen bonding capability, and metabolic stability of a lead compound.

Alkylation: The direct alkylation of the primary amine with alkyl halides is a standard bimolecular nucleophilic substitution (S(_N)2) reaction. youtube.comlibretexts.org However, this approach is often complicated by a tendency for overalkylation. masterorganicchemistry.com The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.comyoutube.com

Controlling the reaction stoichiometry by using a large excess of the amine can favor mono-alkylation, but this can be impractical for complex or valuable amines. Alternative strategies, such as reductive amination or the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, have been developed to achieve more selective mono-alkylation. nih.govmasterorganicchemistry.com For instance, N-aryl-N-aminopyridinium salts can undergo N-alkylation followed by in situ depyridylation to yield secondary amines without overalkylation products. nih.gov

Urea and thiourea (B124793) derivatives are prevalent motifs in biologically active compounds and are valuable for probing interactions with biological targets. The synthesis of these derivatives from this compound is straightforward.

The most common method involves the nucleophilic addition of the primary amine to an isocyanate (for ureas) or an isothiocyanate (for thioureas). nih.govnih.gov This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate or isothiocyanate partner can be a simple alkyl or aryl derivative or a more complex heterocyclic structure, allowing for extensive diversification.

Alternatively, thioureas can be synthesized by reacting the amine with carbon disulfide in an aqueous medium or through the thioacylation of the amine with a reagent like N,N'-di-Boc-substituted thiourea activated by trifluoroacetic anhydride (B1165640). organic-chemistry.org Urea derivatives can also be prepared from amines and carbon dioxide, often under catalyst-free conditions. rsc.org Thiourea derivatives, in particular, have been investigated for a wide range of biological activities, including antibacterial, anticancer, and antioxidant properties. nih.govnih.gov

The primary amine of the title compound can react with aldehydes or ketones to form an imine (or Schiff base), a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically catalyzed by a mild acid. libretexts.orgopenstax.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgopenstax.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org

The formation of the imine is often the first step in a reductive amination reaction. masterorganicchemistry.com In this two-step process, the imine is not isolated but is reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination is a powerful and widely used method for forming C-N bonds and is a key strategy for the alkylation of amines while avoiding the overalkylation issues associated with direct alkylation by alkyl halides. nih.gov

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated heterocycle, making it generally stable. However, its stereochemistry and potential for skeletal rearrangements are important aspects of its reactivity profile.

The compound this compound possesses a chiral center at the C3 position of the pyrrolidine ring. The stability of this stereocenter is crucial for maintaining the compound's specific three-dimensional structure and, consequently, its biological activity. Epimerization, the inversion of configuration at one of several stereocenters, is a potential side reaction under certain conditions. nih.gov

Epimerization at a carbon adjacent to an amine can occur via the abstraction of the α-proton by a base, leading to a planar carbanion or a rapidly inverting intermediate. mdpi.com Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers. This process is particularly relevant for amino acids with electron-withdrawing side chains that can stabilize the anionic intermediate. mdpi.com

In the context of substituted pyrrolidines, epimerization has been used as a synthetic tool to convert a thermodynamically less stable cis isomer into a more stable trans isomer. nih.gov For example, treatment with a base like sodium methoxide (B1231860) can facilitate this conversion. nih.gov More recently, visible-light-mediated photoredox catalysis has been employed for the diastereoselective epimerization of exocyclic amines on five- and six-membered rings, achieving thermodynamically controlled isomer ratios under mild conditions. organic-chemistry.orgfigshare.com The conformational stability of the pyrrolidine ring itself is influenced by substituents, which can induce specific puckering (envelope or twist conformations) due to stereoelectronic effects. beilstein-journals.orgnih.gov

While the pyrrolidine ring is generally stable, it can undergo skeletal rearrangements such as ring expansion or contraction under specific reaction conditions. These transformations are valuable for accessing different heterocyclic scaffolds from a common precursor.

Ring Expansion: Methods have been developed for the expansion of pyrrolidines into larger ring systems like piperidines or azepanes. researchgate.net These reactions often involve the formation of a reactive intermediate that facilitates the insertion of a carbon atom into the ring.

Ring Contraction: Ring contraction reactions, while less common for pyrrolidines themselves, are a known strategy in heterocyclic chemistry. For instance, oxidative rearrangement has been used for the ring contraction of N-H piperidines to form pyrrolidines. bohrium.com A related strategy involves the selective synthesis of pyrrolidin-2-ones through the ring contraction and functionalization of piperidine (B6355638) derivatives. rsc.org The synthesis of pyrrolidine rings via the contraction of larger rings like pyridines is also a well-established, though synthetically distinct, process. osaka-u.ac.jpresearchgate.netwilddata.cn These skeletal editing strategies provide access to novel chemical space from readily available starting materials.

Modifications and Functionalization of the Pyridin-2-yl Substituent

The pyridin-2-yl substituent of this compound offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships and the development of new analogs. The electronic properties of the pyridine ring, influenced by the nitrogen atom, dictate its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine (if applicable)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comwikipedia.org This deactivation is particularly pronounced at the 2- and 4-positions. When electrophilic substitution does occur, it typically favors the 3-position, as this avoids the formation of a highly unstable cationic intermediate with a positive charge on the nitrogen atom. aklectures.comquora.com However, these reactions often require harsh conditions. quora.com For this compound, direct electrophilic substitution on the pyridine ring would likely be challenging and may require activation of the ring or the use of highly reactive electrophiles.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2- and 4-positions. stackexchange.comechemi.comquora.com The nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group. stackexchange.comechemi.com In the case of this compound, the pyrrolidinyl group is already attached at the 2-position. To facilitate nucleophilic substitution, a derivative with a good leaving group, such as a halogen, at the 4- or 6-position of the pyridine ring would be necessary. Such a derivative could then react with various nucleophiles to introduce new functional groups.

Table 1: Regioselectivity of Aromatic Substitution on the Pyridine Ring

| Reaction Type | Preferred Position(s) | Reactivity Compared to Benzene | Rationale |

| Electrophilic Aromatic Substitution | 3-position | Less reactive | The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2- and 4-positions. quora.com |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | More reactive | The nitrogen atom can stabilize the anionic intermediate formed during nucleophilic attack. stackexchange.comechemi.com |

Cross-Coupling Reactions at the Pyridine Ring for Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including pyridine derivatives. mdpi.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a means to generate a diverse library of analogs from a common intermediate. For this compound, a halogenated precursor, such as (3R)-1-(5-bromo-pyridin-2-yl)pyrrolidin-3-amine, would be a key starting material for such transformations.

The Suzuki-Miyaura coupling, which involves the reaction of a halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for introducing new aryl or alkyl groups. mdpi.comnih.govacs.org Similarly, the Buchwald-Hartwig amination allows for the formation of new C-N bonds by coupling a halo-pyridine with an amine. nih.govnih.govwikipedia.org These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for late-stage diversification of complex molecules.

Table 2: Examples of Cross-Coupling Reactions on 2-Halopyridine Scaffolds

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | 2-Bromopyridine (B144113), Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | 2-Phenylpyridine |

| Buchwald-Hartwig | 2-Bromopyridine, Volatile amines | Not specified in abstract | Secondary and tertiary 2-aminopyridines nih.gov |

| Suzuki-Miyaura | 2,6-Dichloropyridine, Heptyl pinacol (B44631) boronic ester | Pd(OAc)₂ / Sterically encumbered alkyl phosphine (B1218219) ligands | 2,6-Dialkylpyridine nih.gov |

Combinatorial Synthesis of Analogs for Structure-Activity Research

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large numbers of related compounds, or libraries, for biological screening and the exploration of structure-activity relationships (SAR). nih.govnih.gov The scaffold of this compound is well-suited for combinatorial approaches, offering multiple points for diversification.

A combinatorial library could be designed by varying the substituents on the pyridine ring, the pyrrolidine ring, and the amine functionality. For example, a library of analogs could be generated by taking a common intermediate, such as a halogenated derivative of this compound, and reacting it with a diverse set of building blocks using the cross-coupling reactions described above. Further diversity could be introduced by acylating or alkylating the primary amine of the pyrrolidine ring. The resulting library of compounds could then be screened for biological activity to identify key structural features that contribute to potency and selectivity. This iterative process of synthesis and screening is a cornerstone of modern drug discovery. nih.govresearchgate.net

Table 3: Hypothetical Combinatorial Library Generation from a (3R)-1-(5-bromo-pyridin-2-yl)pyrrolidin-3-amine Scaffold

| Scaffold Position of Diversification | Reaction Type | Example Building Blocks | Resulting Functional Groups |

| Pyridine C-5 position | Suzuki-Miyaura Coupling | Arylboronic acids, Alkylboronic esters | Aryl, Heteroaryl, Alkyl |

| Pyrrolidine N-1 position | Buchwald-Hartwig Amination | Primary amines, Secondary amines | Substituted amino groups |

| Pyrrolidine C-3 amine | Acylation | Carboxylic acids, Acid chlorides | Amides |

| Pyrrolidine C-3 amine | Reductive Amination | Aldehydes, Ketones | Secondary and tertiary amines |

Advanced Spectroscopic and Structural Characterization for Research

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are indispensable for determining the absolute configuration of stereocenters.

Circular Dichroism (CD) spectroscopy is a powerful method for probing the stereochemistry of chiral molecules. It measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. For (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine, the CD spectrum is primarily influenced by the electronic transitions of the pyridine (B92270) chromophore, which becomes optically active due to the perturbation from the adjacent (R)-configured chiral center in the pyrrolidine (B122466) ring.

In a solution-state measurement, typically in a solvent like methanol (B129727) or acetonitrile (B52724), the compound would be expected to exhibit characteristic Cotton effects. The pyridine ring possesses π → π* and n → π* electronic transitions. The transitions around 260 nm, corresponding to the 1Lb band of the pyridine chromophore, would likely give rise to a distinct CD signal, the sign of which (positive or negative) is diagnostic of the absolute configuration at the C3 position of the pyrrolidine ring. The stereochemical information from such chiral pyridyl-substituted alkylamines can be used to establish the absolute configuration.

Solid-state CD spectroscopy can provide complementary information, revealing the effects of crystal packing and specific intermolecular interactions on the molecular conformation and, consequently, the chiroptical response. Differences between solution and solid-state CD spectra can indicate the presence of multiple conformers in solution or strong intermolecular excitonic coupling in the solid state.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. It is closely related to CD spectroscopy, and a complete ORD curve provides information about the stereochemistry of a molecule. For this compound, the ORD spectrum would display a plain curve at wavelengths far from an absorption band. However, within the absorption regions of the pyridine chromophore (around 260 nm), it would exhibit a Cotton effect, characterized by a peak and a trough.

The sign of the Cotton effect in the ORD spectrum is directly related to the absolute configuration of the chiral center. A positive Cotton effect (peak at high wavelength, trough at low wavelength) or a negative one (trough at high wavelength, peak at low wavelength) provides definitive evidence for the (R) or (S) configuration. ORD studies are particularly useful for confirming the absolute stereochemistry assigned by other methods and for studying conformational equilibria in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. A full suite of 1D and 2D NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for elucidating the compound's stereochemistry and conformational preferences.

A combination of two-dimensional NMR experiments is essential for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is used to identify coupled spin systems. For the target molecule, COSY would establish the connectivity within the pyrrolidine ring (H3 with H2 and H4 protons; H4 with H5 protons) and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformation. For the (3R) configuration, specific NOE cross-peaks would be expected between H3 and one of the H2 protons and one of the H4 protons, helping to define their relative orientation on the pyrrolidine ring.

The following table represents a plausible set of ¹H and ¹³C NMR chemical shift assignments for this compound, based on analyses of similar structures.

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| Pyrrolidine-2 | ~3.4-3.6 | ~50-52 | H2α/β ↔ H3 | H2α/β → C3, C4, C5, Py-C2' | H2α/β ↔ H3, H5α/β |

| Pyrrolidine-3 | ~3.0-3.2 | ~53-55 | H3 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₁₃N₃), the expected monoisotopic mass of the neutral molecule is approximately 163.1109 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion, [M+H]⁺, with a calculated m/z of approximately 164.1185.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of N-arylpyrrolidines is influenced by the stability of the resulting ions. A general mass spectrometric method is capable of recognizing the site of substitution in monosubstituted pyridines. researchgate.net The fragmentation of the protonated molecular ion of this compound is expected to proceed through several key pathways, detailed in the table below. The initial fragmentation would likely involve the pyrrolidine ring or the bond connecting it to the pyridine ring, driven by the charge localized on the nitrogen atoms.

Table 1: Predicted HRMS Fragmentation Pattern for [C₉H₁₃N₃+H]⁺

| Predicted Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss | Fragmentation Pathway |

| 147.0920 | [C₉H₁₁N₂]⁺ | NH₃ (Ammonia) | Loss of the primary amine group from the pyrrolidine ring. |

| 121.0760 | [C₇H₉N₂]⁺ | C₂H₄ (Ethene) | Cleavage within the pyrrolidine ring, a common pathway for N-alkylpyrrolidines. |

| 95.0604 | [C₅H₇N₂]⁺ | C₄H₆ (Butadiene) | Further fragmentation of the pyrrolidine ring. |

| 79.0549 | [C₅H₅N+H]⁺ | C₄H₈N₂ (Pyrrolidine-3-amine) | Cleavage of the C-N bond between the pyridine and pyrrolidine rings, yielding the protonated pyridine ion. |

Note: The m/z values are calculated based on monoisotopic masses and represent the protonated species.

The fragmentation would likely be initiated by cleavage alpha to the nitrogen in the pyrrolidine ring, leading to the loss of ethylene. Another prominent fragmentation pathway would involve the cleavage of the bond between the pyridine and pyrrolidine rings, resulting in a stable pyridinium (B92312) ion. The loss of the amine group as ammonia (B1221849) is also a highly probable fragmentation event for primary amines.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. While IR spectroscopy measures the absorption of infrared radiation by vibrating dipoles, Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques are complementary and together provide a comprehensive vibrational profile.

The vibrational spectrum of this compound can be predicted by considering the characteristic vibrations of its core components: a 2-substituted pyridine, a pyrrolidine ring, and a primary amine.

Key Predicted Vibrational Modes:

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Asymmetric and symmetric stretches are expected. N-H bending (scissoring) vibrations typically appear around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring will be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the CH₂ groups of the pyrrolidine ring will appear in the 2850-2960 cm⁻¹ range. ics-ir.org

Pyridine Ring Vibrations: The pyridine ring has several characteristic in-plane stretching and bending vibrations. C=C and C=N stretching modes are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are also characteristic. nih.gov

Pyrrolidine Ring Vibrations: The pyrrolidine ring will show CH₂ scissoring (~1450 cm⁻¹), wagging, and twisting modes in the fingerprint region (below 1400 cm⁻¹). ics-ir.orgnih.gov The C-N stretching of the tertiary amine within the ring will also be present.

C-N Vibrations: The stretching of the C-N bond linking the pyridine and pyrrolidine rings, as well as the C-N bond of the primary amine, are expected in the 1200-1350 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group/Moiety | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Pyrrolidine Ring (-CH₂-) | Strong | Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Primary Amine (-NH₂) | Medium-Strong | Weak |

| C=C / C=N Ring Stretch | 1400 - 1600 | Pyridine Ring | Strong | Strong |

| CH₂ Bend (Scissoring) | ~1450 | Pyrrolidine Ring (-CH₂-) | Medium | Medium |

| C-N Stretch | 1200 - 1350 | Aryl-N, Alkyl-N | Medium-Strong | Medium |

| Pyridine Ring Breathing | 990 - 1050 | Pyridine Ring | Medium | Strong |

| C-H Out-of-plane Bend | 700 - 900 | Pyridine Ring | Strong | Weak |

The combination of HRMS and vibrational spectroscopy provides a powerful toolkit for the definitive structural confirmation and detailed characterization of this compound, which is essential for its application in further scientific research.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various reactivity descriptors. For molecules like (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine, DFT methods can predict bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and electronic properties.

HOMO : This orbital can be considered the outer orbital containing electrons and acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. In this compound, the HOMO is likely distributed across the electron-rich pyridine (B92270) ring and the lone pair of the amine group.

LUMO : This orbital is the innermost empty orbital and can accept electrons, acting as an electron acceptor. Areas with high LUMO density indicate sites prone to nucleophilic attack. The LUMO is expected to be localized primarily on the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Illustrative Data Table: Frontier Molecular Orbital Properties This table illustrates the type of data generated from a DFT calculation for FMO analysis. The values are hypothetical examples for discussion purposes.

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Represents the energy of the highest energy electrons; related to the ionization potential. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy empty state; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |

| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. Calculated as (LUMO - HOMO) / 2. |

| Chemical Potential (μ) | -3.85 eV | Represents the escaping tendency of electrons from the system. Calculated as (HOMO + LUMO) / 2. |

| Electrophilicity Index (ω) | 3.15 eV | A measure of the energy lowering of a system when it accepts electrons from the environment. |

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. By modeling the transition state, researchers can calculate the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility.

For instance, in the synthesis of pyrrolidine-type compounds, DFT studies can elucidate the mechanism of key steps like reductive amination. researchgate.net Such a study for this compound could model its formation from a precursor like (R)-1-(pyridin-2-yl)pyrrolidin-3-one, detailing the energetic profile of the imine formation and subsequent reduction, thereby optimizing reaction conditions.

Due to the flexible pyrrolidine (B122466) ring and the rotatable bond connecting it to the pyridine ring, this compound can exist in multiple conformations. DFT calculations can be used to perform a systematic conformational search to identify the most stable, low-energy conformers. This involves rotating dihedral angles and calculating the energy of each resulting geometry. The results are often visualized as a potential energy landscape, which maps the relative energies of different conformations. Understanding the preferred conformation is crucial as it dictates the molecule's three-dimensional shape and how it interacts with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Binding

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD is particularly useful for studying the conformational flexibility of this compound in a solvent environment and its binding dynamics with a biological target, such as a protein receptor. utupub.fi

In a typical MD simulation, the molecule is placed in a simulated box of water molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to predict the trajectory of each atom over a period, often nanoseconds to microseconds.

Studies on related pyridine and pyrrolidine derivatives have used MD simulations to:

Assess Binding Stability : By simulating a ligand-protein complex, researchers can monitor parameters like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound in the active site. nih.govmdpi.com

Identify Key Interactions : MD simulations reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand in the binding pocket over time. mdpi.com

Calculate Binding Free Energy : Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. semanticscholar.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods

QM/MM methods offer a powerful compromise for studying large systems, such as an enzyme active site. In this approach, a small, chemically important region (e.g., the ligand and key amino acid residues) is treated with a high-level, computationally expensive Quantum Mechanics (QM) method like DFT. The rest of the system (the bulk of the protein and solvent) is treated with a more efficient Molecular Mechanics (MM) force field. unipi.it

This hybrid approach allows for the accurate modeling of electronic events like bond-making and bond-breaking during an enzymatic reaction or the precise electrostatic and polarization effects during ligand binding, which would be computationally prohibitive to model entirely with QM methods. unipi.it A QM/MM study of this compound bound to a target protein could provide detailed insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and guide the design of more potent analogues.

For a QSAR study on a series of derivatives of this compound, the process would involve:

Data Collection : Gathering a dataset of molecules with measured in vitro biological activity (e.g., IC50 values).

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the observed activity.

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic character is favorable or unfavorable for activity, providing intuitive guidance for drug design. semanticscholar.org

Illustrative Data Table: QSAR Model Descriptors This table shows an example of descriptors that might be used in a QSAR model for a series of pyrrolidine derivatives and their hypothetical correlation with activity.

| Descriptor | Type | Correlation with Activity | Interpretation for Increasing Activity |

| LogP | Hydrophobic | Positive | Increasing lipophilicity may enhance membrane permeability or hydrophobic interactions in the binding site. |

| Dipole Moment | Electronic | Negative | A lower dipole moment might be favorable for entering a nonpolar active site. |

| Molecular Surface Area | Steric | Positive | A larger surface area could lead to more extensive van der Waals contacts with the target. |

| H-Bond Acceptor Count | Topological | Positive | Additional hydrogen bond acceptors may form key interactions with donor residues in the protein. |

In Silico Prediction of Biological Interactions

Computational and theoretical chemistry investigations into the specific biological interactions of this compound are not extensively detailed in publicly available research. However, the broader class of pyridine and pyrrolidine-containing compounds has been the subject of numerous in silico studies, providing a framework for understanding how this particular molecule might interact with biological targets. These computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the binding affinity and mode of interaction between a small molecule and a protein target.

Molecular docking simulations are a primary tool for predicting the preferred orientation of a ligand when bound to a receptor. For compounds structurally related to this compound, these studies often reveal key interactions. For instance, the pyridine ring can act as a hydrogen bond acceptor, while the amine group on the pyrrolidine ring can serve as a hydrogen bond donor. The stereochemistry of the pyrrolidine ring, specifically the (R)-configuration at the 3-position, is crucial in determining the spatial arrangement of these interacting groups, which in turn influences the binding specificity and affinity for a given target.

In studies of similar heterocyclic compounds, molecular docking has been used to predict binding affinities for a variety of protein targets, including enzymes and receptors. These computational analyses help to identify key amino acid residues within the binding pocket that are likely to interact with the ligand. For example, interactions with polar amino acids such as serine, threonine, and aspartate are often predicted for amine-containing ligands, while aromatic residues like phenylalanine, tyrosine, and tryptophan can engage in π-π stacking interactions with the pyridine ring.

While specific data tables for this compound are not available, the following table illustrates the type of data typically generated in molecular docking studies for analogous compounds. This hypothetical data is for illustrative purposes only and does not represent actual findings for the specified compound.

Hypothetical Molecular Docking Data for a Pyrrolidine Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | Asp168, Lys72 | Hydrogen Bond, Salt Bridge |

| Protease B | -7.9 | Gly143, Ser195 | Hydrogen Bond |

QSAR models provide another layer of computational insight by correlating the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies have been published for this compound, research on related molecules demonstrates that descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are often critical in predicting biological interactions. These models can help to refine the design of new analogues with potentially improved target binding.

Biological and Pharmacological Investigations in Vitro Focus

Target Identification and Engagement Studies for Potential Biological Activities

The pyridinyl-pyrrolidine framework has been identified as a key pharmacophore for interacting with several classes of proteins, including G-protein-coupled receptors (GPCRs) and enzymes. In vitro assays on analogous structures have pointed to potential activities as receptor antagonists and enzyme inhibitors.

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. Studies on molecules structurally related to (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine have demonstrated significant binding affinities for various receptors, particularly in the central nervous system.

Melanin-Concentrating Hormone Receptor 1 (MCHR1): Derivatives of 1-aryl-pyrrolidin-3-ylamine have been identified as potent MCHR1 antagonists. nih.gov MCHR1 is a GPCR implicated in the regulation of energy balance and appetite, making its antagonists potential therapeutics for obesity. mdpi.com In vitro binding assays for this class of compounds typically show nanomolar affinity, highlighting the scaffold's suitability for MCHR1 engagement. nih.govebi.ac.uk